![molecular formula C9H6F4O3 B1399822 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid CAS No. 1323966-19-3](/img/structure/B1399822.png)
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
Overview
Description
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H6F4O3/c10-7-4-6 (16-9 (11,12)13)2-1-5 (7)3-8 (14)15/h1-2,4H,3H2, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 238.14 .Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “4-Fluoro-2-(trifluoromethoxy)phenylacetic acid” could potentially be used in the development of new trifluoromethoxylation reagents .
Synthesis of CF3O-Containing Compounds
Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . This compound could facilitate the synthesis of CF3O-containing compounds .
Pharmaceutical Research
In the field of pharmaceutical research, this compound could be used in the development of new drugs. For example, it could be used in the synthesis of 3- (4-aminophenyl)-coumarin-7-O-sulfamate derivatives .
Steroid Sulfatase Inhibitors
This compound could be used in the development of novel inhibitors of steroid sulfatase . Steroid sulfatase is an enzyme that plays a crucial role in the regulation of steroid hormone action, and its inhibition could have therapeutic applications .
Fluorinated Analogues of Benzoic or Phenylacetic Acid
This compound could be used in the synthesis of fluorinated analogues of benzoic or phenylacetic acid . These analogues could have various applications in medicinal chemistry .
Material Science
In material science, this compound could be used in the development of new materials with unique properties. The presence of the trifluoromethoxy group could impart unique physical and chemical properties to these materials .
Safety and Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize pparγ/δ dual agonists , suggesting potential targets could be peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This binding can upregulate or downregulate the transcription of target genes .
Biochemical Pathways
If it acts as a PPAR agonist, it could influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .
Result of Action
If it acts as a PPAR agonist, it could potentially influence cellular processes such as lipid metabolism, glucose regulation, inflammation, and cell differentiation .
properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYHVBZPAWHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227170 | |
Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1323966-19-3 | |
Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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